5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C7H10N2O. This compound is part of the dihydropyridinone family, which is known for its diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-amino-2-butanone with acetoacetic ester in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired dihydropyridinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinones.
Reduction: Reduction reactions can convert it to tetrahydropyridinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridinones
Reduction: Tetrahydropyridinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
- 5-Amino-1,3-dimethyl-1,2-dihydropyridin-2-one
- 4-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one
Uniqueness
5-Amino-1,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-amino-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)3-4-7(10)9(5)2/h3-4H,8H2,1-2H3 |
InChI Key |
MFDQOWGGMBJILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1C)N |
Origin of Product |
United States |
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